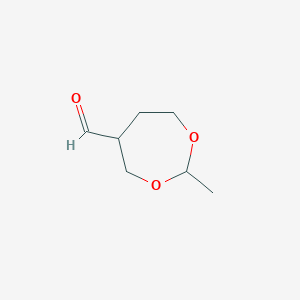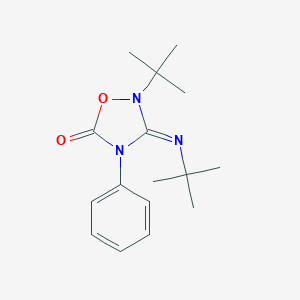
3-(3-メチルイソキサゾール-5-イル)プロパン-1-オール
概要
説明
what is '3-(3-Methylisoxazol-5-yl)propan-1-ol'? 3-(3-Methylisoxazol-5-yl)propan-1-ol is a type of alcohol used as a solvent in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is used as a catalyst in the synthesis of heterocyclic compounds and has been found to be useful in the synthesis of heterocyclic compounds containing nitrogen. the use of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is a chemical compound used in the synthesis of various other compounds. It can be used as a reagent for the formation of amides and esters, as a catalyst for the synthesis of heterocycles, and as a ligand for the coordination of transition metals. It is also used in the synthesis of pharmaceuticals and agrochemicals. the chemistry of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is an organic compound with the molecular formula C6H10NO2. It is a derivative of isoxazole and contains an alcohol functional group. It is a colorless liquid that is slightly soluble in water. The compound is formed through the reaction of 3-methyl-5-isoxazolecarboxaldehyde with 1-propanol, resulting in a condensation reaction. This reaction produces a hydroxymethyl isoxazole, which is then oxidized to form the alcohol. The compound is used in the synthesis of pharmaceuticals and other organic compounds. It is also used as an intermediate in the synthesis of a variety of isoxazole derivatives. the biochemical/physical effects of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 3-(3-Methylisoxazol-5-yl)propan-1-ol is an organic compound that belongs to the class of isoxazoles. It is a structural isomer of 4-methyl-3-pentanol and is used as a solvent for various organic compounds. Biochemically, 3-(3-methylisoxazol-5-yl)propan-1-ol has been studied for its potential use as an antimicrobial agent. It has been found to have antibacterial activity against a variety of bacteria, including Escherichia coli, Pseudomonas aeruginosa, Staphylococcus aureus, and Klebsiella pneumoniae. Physically, 3-(3-methylisoxazol-5-yl)propan-1-ol is a colorless, viscous liquid with a boiling point of 160°C and a melting point of -50°C. It is slightly soluble in water and miscible with most organic solvents. It has a low flash point and is flammable. It has a low vapor pressure and is not volatile at room temperature. the benefits of '3-(3-Methylisoxazol-5-yl)propan-1-ol' The compound 3-(3-Methylisoxazol-5-yl)propan-1-ol is a type of alcohol known as an isoxazole alcohol. It has a variety of uses in the pharmaceutical and chemical industries, including as a precursor for the synthesis of other compounds. It is also used as a solvent, a reactant, and an intermediate in the production of certain drugs. It has been studied for its potential anti-inflammatory, anti-bacterial, and anti-fungal properties, and has been found to be effective in treating certain skin conditions. Additionally, it has been used in the production of certain types of plastics and in the production of certain types of dyes. the related research of '3-(3-Methylisoxazol-5-yl)propan-1-ol' 1. Synthesis and Characterization of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 2. Synthesis, Characterization, and Biological Activity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 3. Structure-Activity Relationship of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 4. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives. 5. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Aqueous Solutions. 6. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Organic Solvents. 7. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Ionic Liquids. 8. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in Supercritical Fluids. 9. Synthesis and Reactivity of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives in High Pressure Environments. 10. Photochemical Reactions of 3-(3-Methylisoxazol-5-yl)propan-1-ol Derivatives.
科学的研究の応用
鎮痛薬としての用途
「3-(3-メチルイソキサゾール-5-イル)プロパン-1-オール」を含むイソキサゾール誘導体は、鎮痛薬としての可能性について研究されてきました。 イソキサゾール環の修飾により、さまざまなレベルの鎮痛作用が得られることが示されており、新しい鎮痛薬の開発につながる可能性があります .
抗炎症作用
イソキサゾール化合物の抗炎症作用はよく知られています。 これらの化合物は、慢性炎症性疾患の治療に使用することができ、現在、これらの化合物がどのようにその効果を発揮するかについての特定の経路が研究されています .
抗がん剤としての可能性
イソキサゾール誘導体は、抗がん研究において有望視されています。 がん細胞の増殖を阻害する能力は、新規のがん治療法の開発のための貴重な研究分野となっています .
抗菌活性
「3-(3-メチルイソキサゾール-5-イル)プロパン-1-オール」の構造は、抗菌作用の可能性を示唆しています。 イソキサゾール化合物の研究から、これらの化合物がさまざまな細菌や真菌感染症に対抗する能力があることが明らかになりました .
抗ウイルス用途
イソキサゾール化合物は、潜在的な抗ウイルス剤として特定されています。 この分野での応用は、出現および再出現ウイルスによって引き起こされるものを含め、ウイルス感染症の新しい治療法の開発につながる可能性があります .
抗痙攣作用
イソキサゾール誘導体の抗痙攣作用は、もう1つの重要な関心の対象です。 これらの化合物は、発作の管理に使用することができ、臨床設定における有効性と安全性が調査されています .
抗うつ作用
研究により、イソキサゾール誘導体は抗うつ作用を示す可能性があることが示されています。 これは、うつ病を含むさまざまな気分障害の治療におけるこれらの化合物の使用の可能性を広げています .
免疫抑制剤としての用途
最後に、「3-(3-メチルイソキサゾール-5-イル)プロパン-1-オール」を含むイソキサゾール化合物の免疫抑制作用は注目に値します。 これらの化合物は、臓器移植の拒絶反応を防ぎ、自己免疫疾患を治療するために使用される可能性があります .
特性
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-6-5-7(10-8-6)3-2-4-9/h5,9H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKCJYLGRDETLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00434043 | |
| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105658-49-9 | |
| Record name | 3-(3-methylisoxazol-5-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00434043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![Thiazolo[5,4-c]pyridin-2-amine](/img/structure/B9379.png)





